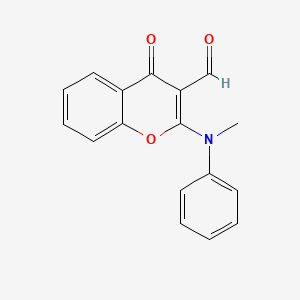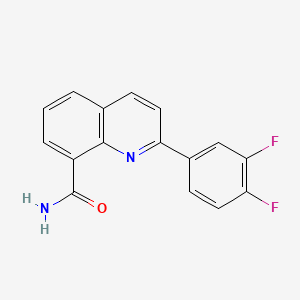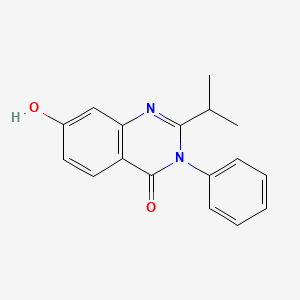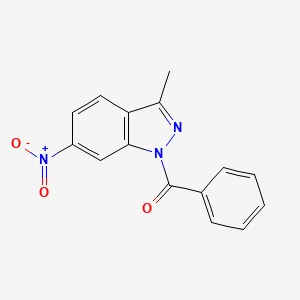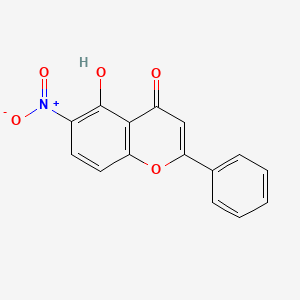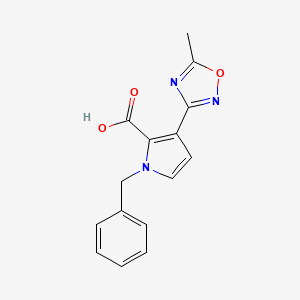
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(1-metil-1H-indazol-3-carbonil)piperidina-4-carboxílico es un compuesto orgánico complejo que pertenece a la clase de derivados de indazol. Los derivados de indazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-(1-metil-1H-indazol-3-carbonil)piperidina-4-carboxílico generalmente implica la reacción del ácido 1-metil-1H-indazol-3-carboxílico con el ácido piperidina-4-carboxílico. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en condiciones anhidras .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-(1-metil-1H-indazol-3-carbonil)piperidina-4-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 1-(1-metil-1H-indazol-3-carbonil)piperidina-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Utilizado en la producción de productos farmacéuticos y agroquímicos
Mecanismo De Acción
El mecanismo de acción del ácido 1-(1-metil-1H-indazol-3-carbonil)piperidina-4-carboxílico implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos. Por ejemplo, puede unirse a un receptor y bloquear su actividad, evitando así una respuesta biológica .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 1-metil-1H-indazol-3-carboxílico
- Ácido piperidina-4-carboxílico
- Derivados de indazol
Unicidad
El ácido 1-(1-metil-1H-indazol-3-carbonil)piperidina-4-carboxílico es único debido a su estructura específica, que combina las unidades de indazol y piperidina. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C15H17N3O3 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
1-(1-methylindazole-3-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H17N3O3/c1-17-12-5-3-2-4-11(12)13(16-17)14(19)18-8-6-10(7-9-18)15(20)21/h2-5,10H,6-9H2,1H3,(H,20,21) |
Clave InChI |
PCMLTINRXXSRQX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




